3-Fluoropyridine 1-oxide

Vue d'ensemble

Description

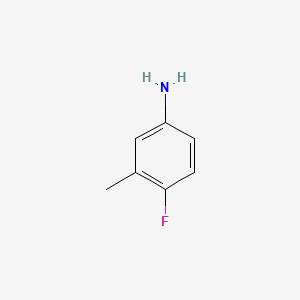

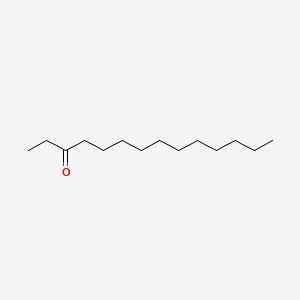

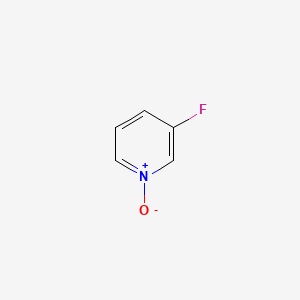

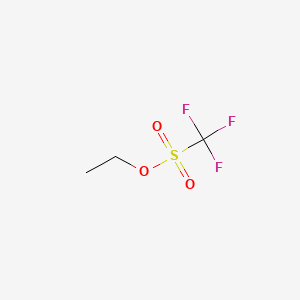

3-Fluoropyridine 1-oxide, also known as 3-Fluoropyridine N-oxide or 3-Pyridyl fluoride oxide, is a chemical compound . It has a molecular formula of C5H4FNO and a molecular weight of 113.09 .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 3-Fluoropyridine 1-oxide, has been a subject of interest in the scientific community . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of 3-Fluoropyridine 1-oxide can be represented by the InChI string: InChI=1S/C5H4FNO/c6-5-2-1-3-7(8)4-5/h1-4H . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3-Fluoropyridine 1-oxide has a density of 1.18, a melting point of 65-68°C, a boiling point of 275℃, and a flash point of 120℃ . It is slightly soluble in water . The vapor pressure is 0.00892mmHg at 25°C . The refractive index is 1.494 .Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : Fluoropyridines, including 3-Fluoropyridine, are used in the synthesis of various organic compounds. They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

- Method : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results : The synthesis of these compounds has led to the development of various organic compounds with unique properties .

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines, which could potentially include 3-Fluoropyridine 1-oxide, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Fluorinated Pyridines

Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

- Field : Pharmacology

- Application : Piperidines, which can be synthesized from fluoropyridines, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Method : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- Field : Organic Chemistry

- Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The resulting product, 3-fluoro-pyridine-4-carboxylate, could potentially have various applications in organic synthesis .

Piperidine Derivatives

Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

- Field : Organic Chemistry

- Application : Pyridines, including 3-Fluoropyridine, can be elaborated into substituted and functionalized structures based on organometallic chemistry . This involves reactions with organomagnesiums and organolithiums .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The resulting compounds have potential applications in various fields, including the synthesis of natural and man-made products .

- Field : Radiochemistry

- Application : The direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine has been described . This approach was successfully applied for labeling with fluorine-18 , which is used in positron emission tomography (PET) imaging .

- Method : Specifically, fluorination of 3-bromo-4-nitropyridine N-oxide produced in several minutes 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature . This intermediate compound was later converted to 3-fluoro-4-aminopyridine easily by catalytic hydrogenation .

- Results : The resulting 3-fluoro-4-aminopyridine could potentially be used in various pharmaceutical and radiopharmaceutical applications .

Reactions with Organomagnesiums and Organolithiums

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine

Safety And Hazards

Propriétés

IUPAC Name |

3-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-2-1-3-7(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGBDRDOWKIYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219730 | |

| Record name | Pyridine, 3-fluoro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropyridine 1-oxide | |

CAS RN |

695-37-4 | |

| Record name | Pyridine, 3-fluoro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-fluoro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)